molecular formula C21H14IN3O2S B5219768 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5219768
M. Wt: 499.3 g/mol
InChI Key: PMBRIFNFBVXNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is a chemical compound used in scientific research for its unique properties. It is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes involved in cancer cell growth. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, it has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations is its potential toxicity, which requires careful handling in lab experiments.

Future Directions

There are several future directions for the use of 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in scientific research. One potential direction is the development of new derivatives with improved properties. Another direction is the use of this compound in combination with other anticancer drugs to improve their efficacy. Additionally, it can be used to study the role of various enzymes in biological processes and the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is a useful compound for scientific research due to its unique properties. It has been found to have anticancer activity, as well as other biochemical and physiological effects. Its mechanism of action involves the inhibition of various enzymes involved in cancer cell growth. While it has advantages and limitations for lab experiments, there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been achieved using different methods. One of the commonly used methods involves the reaction of 2-phenyl-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-N-(iodoacetyl)benzamide in the presence of a base to form the final product.

Scientific Research Applications

3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been extensively used in scientific research due to its unique properties. It has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been used as a fluorescent probe for imaging of cells and tissues. Additionally, it has been used as a tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.

properties

IUPAC Name

3-iodo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14IN3O2S/c22-15-8-4-7-14(11-15)19(26)25-21(28)23-16-9-10-18-17(12-16)24-20(27-18)13-5-2-1-3-6-13/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBRIFNFBVXNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

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